molecular formula C20H26N2O7S B3025858 Sphynolactone-7 CAS No. 2305752-57-0

Sphynolactone-7

Cat. No. B3025858
CAS RN: 2305752-57-0
M. Wt: 438.5 g/mol
InChI Key: GGAPQPVAXJSNFU-UHFFFAOYSA-N
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Description

Sphynolactone-7 (SPL-7) is an active site-targeting, highly potent and selective strigolactone receptor ShHTL7 agonist . It acts as a seeds germination stimulant with femtomolar- and picomolar-level potency, respectively, toward the parasitic plants Striga hermonthica ecotypes and Orobanche minor .


Synthesis Analysis

SPL-7, a highly potent SL mimic, was developed and exhibited highly potent activity similar to the natural stimulant 5-deoxystrigol . More than 30 natural SLs have been identified and SLs secretion by the host plant root is essential for the germination .


Molecular Structure Analysis

The molecular formula of Sphynolactone-7 is C20H26N2O7S and its molecular weight is 438.50 . The IUPAC name is 4-Methyl-5-oxo-2,5-dihydrofuran-2-yl 4-(4-butoxyphenylsulfonyl)piperazine-1-carboxylate .


Physical And Chemical Properties Analysis

Sphynolactone-7 is a solid at 20 degrees Celsius . .

Future Directions

Sphynolactone-7 has shown promise in reducing Striga parasitism without impinging on host strigolactone-related processes . It is effective for reducing Striga parasitism and has the potential to diversify routes toward protecting fields from Striga infestation .

Mechanism of Action

Target of Action

Sphynolactone-7 selectively binds to the Striga hyposensitive to light receptor 7 (ShHTL7) . This receptor is a high-affinity strigolactone receptor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.31 μM . It also inhibits ShHTL8 and ShHTL11 with IC50s of 1.2 and 7.8 μM, respectively .

Mode of Action

Sphynolactone-7 is a strigolactone mimic . Strigolactones are plant hormones that play a crucial role in the germination of Striga, a parasitic plant . By mimicking strigolactones, Sphynolactone-7 can force Striga to germinate . This is a significant aspect of its mode of action as it allows for the control of Striga, a parasitic weed that has been causing devastating damage to crop production .

Biochemical Pathways

The primary biochemical pathway affected by Sphynolactone-7 is the germination pathway of Striga . Striga germinates by detecting strigolactones, a plant hormone produced from a host plant . Sphynolactone-7, being a strigolactone mimic, can force Striga to germinate and wither in soil without the host plant as a nutrient source .

Pharmacokinetics

It’s important to note that the compound is highly potent, with activity in the femtomolar range . This suggests that even at very low concentrations, Sphynolactone-7 can effectively bind to its target and exert its action.

Result of Action

The primary result of Sphynolactone-7’s action is the forced germination of Striga . This leads to the withering of Striga in the soil without a host plant as a nutrient source . This is significant because it can help control the spread of Striga, a parasitic weed that significantly reduces grain yield .

Action Environment

The action of Sphynolactone-7 is particularly relevant in environments where Striga, also known as “witchweed”, is prevalent . This includes various parts of sub-Saharan Africa, where Striga has been causing significant loss in crop yields . The forced germination and subsequent withering of Striga in the soil can help control its spread and reduce its impact on crop production .

properties

IUPAC Name

(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAPQPVAXJSNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sphynolactone-7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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